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Executive Summary

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in neutrophil biology, primarily
recognized for its essential role in the formation of Neutrophil Extracellular Traps (NETS). This
process, termed NETosis, is a unique form of programmed cell death where neutrophils release
a web-like structure of decondensed chromatin and granular proteins to trap and kill
pathogens. The catalytic activity of PAD4, which converts arginine residues to citrulline on
histones, is a key step in initiating chromatin decondensation. Dysregulation of PAD4 activity
and excessive NET formation are implicated in the pathogenesis of numerous inflammatory
and autoimmune diseases, as well as thrombosis and cancer, making PAD4 a compelling
target for therapeutic intervention. This technical guide provides an in-depth overview of the
biological functions of PAD4 in neutrophils, detailed experimental protocols for its study, and a
summary of key quantitative data.

Core Biological Functions of PAD4 in Neutrophils

PADA4 is a calcium-dependent enzyme that catalyzes the post-translational modification of
proteins by converting arginine residues to citrulline.[1][2] In neutrophils, the primary and most
studied function of PADA4 is its role in NETosis.

PAD4-Mediated NET Formation
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The formation of NETs is a complex process initiated by various stimuli, including pathogens,
inflammatory cytokines, and chemical agonists. A crucial event in NETosis is the
decondensation of the highly compact chromatin within the neutrophil nucleus to allow for its
expulsion. PAD4 is central to this process through the citrullination of histones, particularly
histones H3 and H4.[3][4]

The conversion of positively charged arginine to neutral citrulline weakens the electrostatic
interactions between the histones and the negatively charged DNA backbone.[1] This charge
neutralization leads to the unfolding and decondensation of chromatin, a prerequisite for NET
release.[2] In addition to histone citrullination, the activity of other enzymes, such as neutrophil
elastase (NE) and myeloperoxidase (MPO), which translocate to the nucleus, further
contributes to chromatin processing and NET formation.

PADA4's role is so critical that neutrophils from PAD4-deficient mice are unable to form NETs in
response to various stimuli.[5] This highlights PAD4 as an essential component of the NETosis
machinery.

Gene Regulation

Beyond its role in NETosis, PAD4-mediated histone citrullination can also influence gene
expression. By altering histone modifications, PAD4 can impact chromatin structure and the
accessibility of transcription factors to DNA, thereby regulating the transcription of specific
genes. However, this aspect of PAD4 function in neutrophils is less well-characterized
compared to its role in NET formation.

PAD4 Signaling Pathways in Neutrophils

The activation of PAD4 in neutrophils is tightly regulated and involves a complex interplay of
signaling molecules. Two major pathways for NETosis have been described: a NADPH
oxidase-dependent and a NADPH oxidase-independent pathway. Both pathways ultimately
converge on the activation of PAD4.

A key activator of PAD4 is an increase in intracellular calcium concentration.[6] Various stimuli
that induce NETosis lead to a rise in intracellular calcium, which is necessary for PAD4's
enzymatic activity.[1][2]
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Reactive oxygen species (ROS), primarily generated by the NADPH oxidase complex, also
play a critical role in activating PAD4 and inducing NETosis.[4][6] The interplay between ROS
and calcium signaling is crucial for the full activation of PAD4-mediated NET formation in
response to many stimuli.
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Caption: Simplified signaling pathway of PAD4 activation leading to NETosis.
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Quantitative Data on PAD4 in Neutrophil Biology

This section summarizes key quantitative data related to PAD4 expression, its enzymatic
activity, and its impact on NETosIs.

Table 1: PAD4 Expression in Neutrophils in Health and

Disease
Condition Method Fold Changel/Level Reference
Healthy Donors Flow Cytometry Baseline Expression [7]
Increased PAD2 and
Rheumatoid Arthritis Western Blot, PAD4 expression 81[9]
(Synovial Fluid) Immunohistochemistry  correlated with

inflammation intensity

~4-fold increase in
Type 1 and Type 2

i Western Blot PADA4 protein [10]
Diabetes )
expression
Significantly increased
Alcohol-Related Liver systemic
) ELISA ) [11][12]
Disease concentrations of
PADA4
PAD2 and PAD4 are
] RT-gPCR, Western ) ]
Sepsis Blot highly expressed in [13]
0
neutrophils
) Increased PAD4
PMA-stimulated
gRT-PCR MRNA levels after [14]

Neutrophils ) ]
stimulation

Table 2: Kinetic Parameters of Human PAD4
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Substrate Km (pM) kcat (s7%) Reference
Histone H4-based High uM to low mM
_ 28-6.6 [15]
peptides range
Benzoylated Arginine High uM to low mM
Y J e 2.8-6.6 [15]

Derivatives

range

Table 3: Quantification of NETosis in Response to
Various Stimuli

% NET-forming

. . Incubation
Stimulus Concentration Ti cells | DNA Reference
ime
release
Significantly
_ increased
PMA 50 nM 180 min [16][17]
compared to
basal
] Strong induction
lonomycin 5uM 3-4 hours ] [17]
of NETosis
Increased
TNFa 20 ng/mL 180 min compared to [16]
basal
Increased
IL-8 100 ng/mL 180 min compared to [16]
basal
) ) Strong induction
Candida albicans MOI 5 3-4 hours ] [17]
of NETosis
Group B Strong induction
MOI 10 3-4 hours ] [17]
Streptococcus of NETosis
Experimental Protocols
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This section provides detailed methodologies for key experiments used to study PAD4 function
in neutrophils.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole blood using density gradient
centrifugation.
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Caption: Workflow for isolating human neutrophils.
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Materials:

Anticoagulated whole blood (e.g., with EDTA or heparin)
Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)
Hanks' Balanced Salt Solution (HBSS), without Caz*/Mg?*
Red Blood Cell Lysis Buffer

Phosphate Buffered Saline (PBS)

Sterile conical tubes (15 mL and 50 mL)

Centrifuge

Procedure:

Bring all reagents to room temperature.

Carefully layer the anticoagulated whole blood over the density gradient medium in a conical
tube. The ratio of blood to gradient medium should be as per the manufacturer's instructions

(typically 1:1).
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the
upper layers (plasma, mononuclear cells).

Collect the neutrophil-rich layer (polymorphonuclear, PMN, layer).

To remove contaminating red blood cells, perform RBC lysis according to the lysis buffer
manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer for
a short period, followed by the addition of a wash buffer to stop the lysis.

Centrifuge the cells at 250-350 x g for 5-10 minutes and discard the supernatant.

Wash the neutrophil pellet with HBSS or PBS. Repeat the wash step.
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e Resuspend the final neutrophil pellet in the desired experimental buffer.

o Determine cell viability and purity using a hemocytometer with trypan blue exclusion and
cytospin analysis or flow cytometry. Purity should be >95%.

In Vitro Induction and Quantification of NETosis

4.2.1. Induction of NETosis

Materials:

Isolated neutrophils

Culture medium (e.g., RPMI 1640)

NETosis inducers (e.g., Phorbol 12-myristate 13-acetate (PMA), lonomycin)

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

o Seed isolated neutrophils in a multi-well plate at a desired density (e.g., 2 x 10> cells/well for
a 24-well plate).

 Allow the neutrophils to adhere for 30-60 minutes at 37°C in a COz2 incubator.

e Add the NETosis inducer to the wells at the desired final concentration (e.g., 50-100 nM PMA
or 5 uM lonomycin). Include a vehicle control (e.g., DMSO).

 Incubate for the desired time period (typically 2-4 hours) at 37°C in a COz2 incubator.

4.2.2. Quantification of NETs using a Cell-Impermeable DNA Dye

This method quantifies the amount of extracellular DNA released during NETosIs.
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Workflow for NET Quantification using Sytox Green
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Caption: Workflow for quantifying NETSs.

Materials:
¢ Neutrophils with induced NETosis in a multi-well plate
¢ Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange)

+ Fluorescence plate reader
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Procedure:

e Following the induction of NETosis, add the cell-impermeable DNA dye to each well at the
manufacturer's recommended concentration.

¢ Incubate the plate for 15-30 minutes at room temperature, protected from light.

o Measure the fluorescence using a plate reader with the appropriate excitation and emission
wavelengths for the dye used (e.g., ~485 nm excitation and ~520 nm emission for Sytox
Green).

e The fluorescence intensity is proportional to the amount of extracellular DNA.
4.2.3. Visualization of NETs by Immunofluorescence

Materials:

e Neutrophils on coverslips with induced NETosis

» Paraformaldehyde (PFA) for fixation

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibodies (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)
o Fluorescently labeled secondary antibodies

o DNA stain (e.g., DAPI, Hoechst)

o Fluorescence microscope

Procedure:

¢ Gently wash the coverslips with PBS to remove non-adherent cells.

» Fix the cells with 4% PFA for 15-20 minutes at room temperature.

© 2025 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Wash the coverslips with PBS.

o Permeabilize the cells with permeabilization buffer for 10 minutes.

e Wash with PBS.

e Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
 Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

e Wash with PBS.

 Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room
temperature in the dark.

e Wash with PBS.

e Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

PAD4 Activity Assay

This protocol describes a colorimetric assay to measure PAD4 activity.

Materials:

Neutrophil lysates or purified PAD4

Assay buffer (e.g., 100 mM Tris-HCI, pH 7.6, 10 mM CaClz, 1 mM DTT)

Substrate (e.g., N-o-benzoyl-L-arginine ethyl ester, BAEE)

Colorimetric detection reagents
Procedure:
o Prepare neutrophil lysates or use purified recombinant PAD4.

e In a 96-well plate, add the assay buffer.
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e Add the neutrophil lysate or PAD4 enzyme to the wells.
« Initiate the reaction by adding the substrate.
 Incubate at 37°C for a specific time period.

» Stop the reaction and add the detection reagents according to the kit manufacturer's
instructions.

o Measure the absorbance at the appropriate wavelength using a microplate reader.

e The absorbance is proportional to the PAD4 activity.

Western Blot for Detection of Citrullinated Histones

Materials:

e Neutrophil lysates

o SDS-PAGE gels

e Transfer membrane (e.g., PVDF)

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against citrullinated histone H3 (anti-CitH3)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Separate neutrophil proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Add the chemiluminescent substrate and detect the signal using an imaging system.

Role of PAD4 in Disease

Dysregulated PAD4 activity and excessive NET formation are implicated in a variety of
diseases:

o Autoimmune Diseases: In conditions like rheumatoid arthritis (RA) and systemic lupus
erythematosus (SLE), NETs can be a source of autoantigens, including citrullinated proteins
and DNA, which can drive the autoimmune response.[8][18]

e Thrombosis: NETs provide a scaffold for platelet and red blood cell adhesion and can
promote thrombosis by activating the coagulation cascade.[1]

» Sepsis: While NETs are important for trapping and killing pathogens in sepsis, excessive
NET formation can contribute to tissue damage and organ failure.[1][13]

e Cancer: NETs have been shown to be involved in cancer progression, metastasis, and
cancer-associated thrombosis.

Conclusion

PAD4 is a key enzyme in neutrophil biology, with its central role in NET formation having
significant implications for both host defense and the pathogenesis of numerous diseases. The
ability to accurately measure PAD4 activity and quantify NETosis is crucial for understanding its
role in various pathological conditions and for the development of novel therapeutic strategies
targeting this pathway. The protocols and data presented in this technical guide provide a
comprehensive resource for researchers and drug development professionals working in this
exciting and rapidly evolving field. Further research into the intricate regulation of PAD4 and the
downstream consequences of its activity will undoubtedly open new avenues for the treatment
of a wide range of inflammatory and autoimmune disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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